![molecular formula C16H13F6N3O2 B2528909 N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide CAS No. 120093-15-4](/img/new.no-structure.jpg)
N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a hexafluorinated isopropyl group, a pyridinylamino moiety, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with pyridine-2-amine under specific conditions to form the hexafluorinated pyridinylamino intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, particularly at the pyridinylamino and methoxybenzamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in reactions requiring high ionizing power and specific functional group transformations.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hexafluorinated isopropyl group enhances the compound’s ability to penetrate biological membranes, while the pyridinylamino and methoxybenzamide moieties interact with target proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis.
Hexafluoroisopropanol: Another similar compound with applications in catalysis and material science.
2,5-Bis(trifluoromethyl)-3,6-dioxaundecafluorononanoyl Fluoride: A compound with similar fluorinated groups used in specialized chemical reactions.
Uniqueness
N-[1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide is unique due to its combination of a hexafluorinated isopropyl group and a pyridinylamino moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
120093-15-4 |
|---|---|
Molecular Formula |
C16H13F6N3O2 |
Molecular Weight |
393.289 |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C16H13F6N3O2/c1-27-11-7-5-10(6-8-11)13(26)25-14(15(17,18)19,16(20,21)22)24-12-4-2-3-9-23-12/h2-9H,1H3,(H,23,24)(H,25,26) |
InChI Key |
OVJYVSSTQVUDLJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=CC=CC=N2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2528828.png)
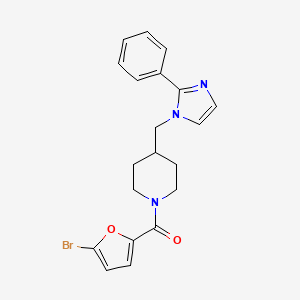
![6-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one](/img/structure/B2528831.png)
![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2528834.png)
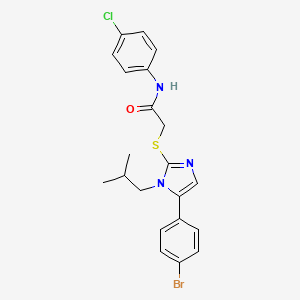
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2528836.png)
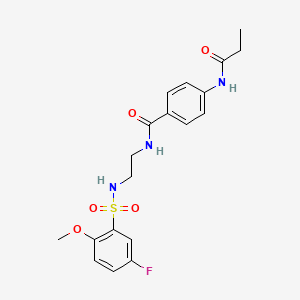
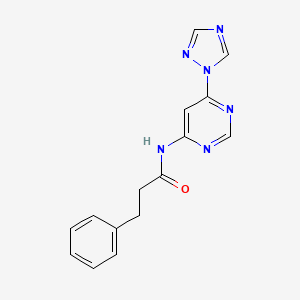
![3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2528840.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2528841.png)
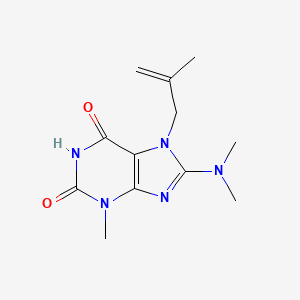
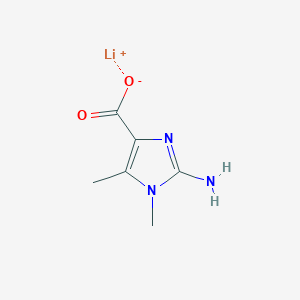

![4-(BENZENESULFONYL)-N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE](/img/structure/B2528846.png)
